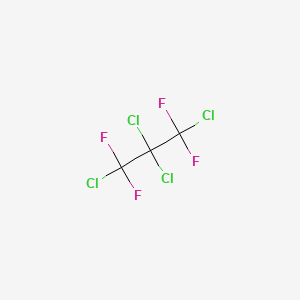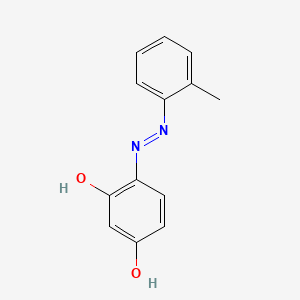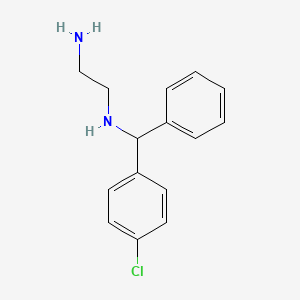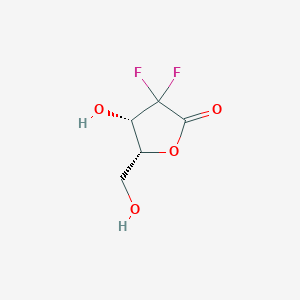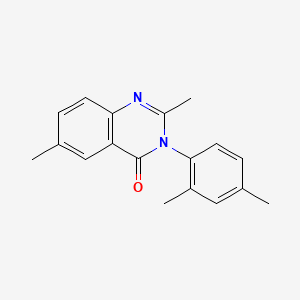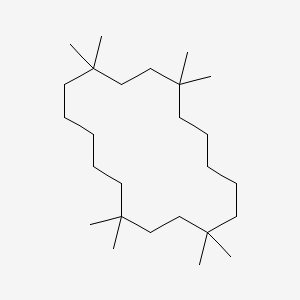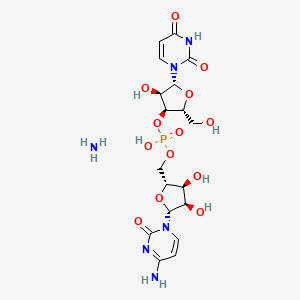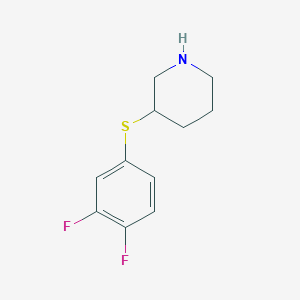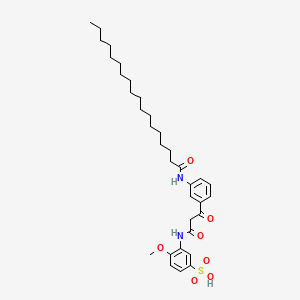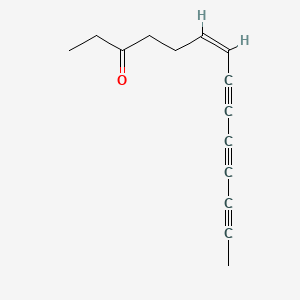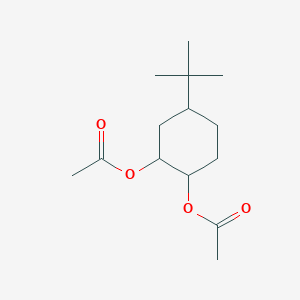
(2-acetyloxy-4-tert-butylcyclohexyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is a chemical compound known for its applications in various industries, particularly in the field of fragrances. It is a carboxylic ester with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is widely used as a perfume ingredient in cosmetics, soaps, and other personal care products due to its pleasant woody and floral scent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate typically involves the esterification of 2-tert-butylcyclohexanol, which is derived from 2-tert-butylphenol . The process can be summarized as follows:
Hydrogenation: 2-tert-butylphenol undergoes catalytic hydrogenation to form 2-tert-butylcyclohexanol.
Esterification: The resulting 2-tert-butylcyclohexanol is then esterified with acetic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-acetyloxy-4-tert-butylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-tert-butylcyclohexanol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-tert-butylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
(2-acetyloxy-4-tert-butylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin and its use in dermatological studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mécanisme D'action
The primary mechanism of action of (2-acetyloxy-4-tert-butylcyclohexyl) acetate in its applications is related to its ability to interact with olfactory receptors, producing a pleasant scent. In biological systems, it may also interact with skin cells, influencing their response to external stimuli . The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: A closely related compound with similar applications in the fragrance industry.
4-tert-Butylcyclohexyl acrylate: Another related compound used in polymer chemistry.
Uniqueness
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct olfactory properties and stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
36736-20-6 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(2-acetyloxy-4-tert-butylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3 |
Clé InChI |
CYCAUWWXYWATRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


